molecular formula C13H11NO4S B14080631 4-(4-Aminophenyl)sulfonylbenzoic acid CAS No. 46948-43-0

4-(4-Aminophenyl)sulfonylbenzoic acid

Katalognummer: B14080631
CAS-Nummer: 46948-43-0
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: ANJUQZCKLXYDJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Aminophenyl)sulfonylbenzoic acid: is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.30 g/mol . This compound is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a sulfonyl group (-SO2-) and a benzoic acid moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)sulfonylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and filtration to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Aminophenyl)sulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-(4-Aminophenyl)sulfonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-(4-Aminophenyl)sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect pathways related to inflammation, microbial growth, and cellular signaling. .

Vergleich Mit ähnlichen Verbindungen

    4-Aminobenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    4-Sulfamoylbenzoic acid: Contains a sulfamoyl group (-SO2NH2) instead of a sulfonyl group, resulting in different biological activities.

Uniqueness: 4-(4-Aminophenyl)sulfonylbenzoic acid is unique due to the presence of both an amino group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

46948-43-0

Molekularformel

C13H11NO4S

Molekulargewicht

277.30 g/mol

IUPAC-Name

4-(4-aminophenyl)sulfonylbenzoic acid

InChI

InChI=1S/C13H11NO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16)

InChI-Schlüssel

ANJUQZCKLXYDJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.